Furofenac

Description

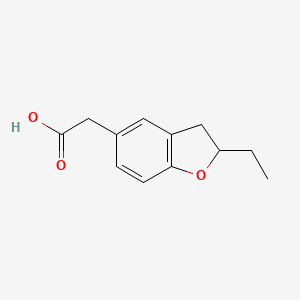

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQXHLQMZLTSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866602 | |

| Record name | Furofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56983-13-2, 200959-05-3, 200959-06-4 | |

| Record name | Furofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furofenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furofenac, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furofenac, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROFENAC, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUROFENAC, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUROFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Research of Furofenac

In Vitro Pharmacological Activity Assessments

In vitro studies provide initial insights into the direct effects of furofenac (B127343) on biological systems, such as cells, receptors, and enzymes. These assays help to identify potential molecular targets and cellular pathways modulated by the compound.

Cellular Assays for Biological Activity

Cellular assays are fundamental in determining the biological activity of a compound within a controlled environment. For this compound, these assays have been employed to investigate its effects on various cellular processes relevant to its purported activities. Studies have shown this compound's involvement in modulating the platelet cyclooxygenase pathway, indicating an effect on cellular mechanisms related to platelet function ncats.ionih.gov. Additionally, research has explored the activity of this compound on the release of neutrophil elastase in vitro ncats.io. Assays measuring cellular viability, such as the MTT assay, are commonly used in preclinical studies to establish non-cytotoxic concentrations of compounds before evaluating their specific pharmacological effects nih.govmdpi.com.

Receptor Binding and Functional Activation Studies

Investigating the interaction of this compound with specific receptors can reveal key aspects of its mechanism of action. While detailed studies specifically on this compound's receptor binding profile are not extensively documented in the provided search results, preclinical research often involves receptor binding assays to determine if a compound interacts with known biological targets googleapis.comgoogle.comvela-labs.atcytivalifesciences.com. Functional activation studies assess the downstream effects of such binding. For instance, research on other compounds has explored their binding to and activation of receptors like EP receptors (EP1, EP3, EP4) and IP receptors, which are involved in mediating pain and inflammation, often modulated by NSAIDs drugbank.com. Studies have also investigated the binding of compounds to 5-HT1A receptors google.com.

Enzyme Activity Inhibition Assays

Enzyme inhibition assays are crucial for identifying if a compound modulates the activity of specific enzymes. Given this compound's reported anti-inflammatory and antiplatelet activities, enzymes in pathways related to inflammation and coagulation are potential targets. This compound's mechanism of action has been shown to involve the modulation of the platelet cyclooxygenase pathway ncats.ionih.gov. Cyclooxygenases (COX) are key enzymes in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain, and are common targets for non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. Enzyme inhibition studies are standard practice in preclinical research to determine the potency and mechanism of enzyme inhibitors rsc.orgbioivt.com. Assays for cyclooxygenase activity and inhibitor characterization are well-established methods in this field nih.gov.

Animal Model Investigations for Efficacy

Animal models are indispensable tools in preclinical research to evaluate the efficacy and pharmacodynamics of a compound in a complex biological system before human trials.

Selection and Validation of Preclinical Animal Models

The selection of appropriate animal models is critical to accurately recapitulate aspects of human diseases and predict potential therapeutic outcomes jyoungpharm.orgtaconic.com. Various animal models are used in preclinical studies to assess anti-inflammatory and analgesic properties, which are relevant to this compound's reported activities. Commonly used models for studying inflammation and pain include carrageenan-induced paw edema in rats and mice, and xylene-induced ear swelling in mice ajol.inforesearchgate.net. Models for arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are also utilized jyoungpharm.org. The validation of these models involves ensuring they exhibit characteristics of the human condition being studied and are responsive to known therapeutic agents jyoungpharm.orgtaconic.com. While specific details on the validation of models for this compound are not provided, this compound has been studied in rats and guinea pigs in the context of platelet activity nih.gov, and it is listed among compounds studied in various animal models hku.hkepo.orggoogleapis.comhku.hk.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models investigate the effects of a compound on the body and the relationship between drug concentration and effect googleapis.comresearchgate.net. For this compound, these studies have focused on its anti-inflammatory and antiplatelet activities. Studies in rats and guinea pigs have demonstrated this compound's dose-dependent inhibition of in vitro malondialdehyde (MDA) production by platelets, an indicator of cyclooxygenase activity nih.gov. Ex vivo experiments also supported this compound's involvement in the platelet cyclooxygenase pathway nih.gov. While the provided results mention pharmacodynamic studies in rats googleapis.comresearchgate.net, specific detailed findings regarding this compound's pharmacodynamics in animal models, beyond its effect on platelet cyclooxygenase, are not extensively described. Pharmacodynamic modeling is a technique used to characterize the relationship between drug exposure and response in animal models nih.gov.

Biomarker Evaluation in Preclinical Efficacy Studies

Biomarkers play a crucial role in preclinical efficacy studies by providing measurable indicators of a biological state or response to an intervention. These can include indicators of target engagement, potential liabilities, and pathway modulation. Preclinical studies are utilized to refine and validate these biomarkers, which can later inform patient stratification and recruitment strategies in clinical trials. Statistical methods, such as logistic regression models, are employed for analyzing biomarker data in preclinical settings.

Based on the available information, specific data regarding biomarker evaluation in preclinical efficacy studies solely for this compound were not identified.

Calcium Metabolism Studies in Animal Models (e.g., this compound-d3)

Studies on calcium metabolism in animal models are often conducted to understand the impact of compounds on bone health and mineral homeostasis. Various animal models, including rodents, rabbits, dogs, and sheep, are utilized for these investigations. These studies may involve evaluating biochemical markers of bone remodeling and assessing changes in bone mineral density. Isotopically labeled compounds, such as this compound-d3, can potentially be used in such studies to track the compound's metabolic fate and its influence on calcium pathways. This compound-d3 exists as a deuterated form of this compound.

Based on the available information, specific data regarding calcium metabolism studies in animal models solely for this compound, including the use of this compound-d3, were not identified.

Drug Metabolism and Pharmacokinetic (DMPK) Studies in Preclinical Settings

Drug Metabolism and Pharmacokinetic (DMPK) studies are essential in preclinical development to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies provide critical insights into the compound's exposure levels, half-life, and potential interactions, informing the design of subsequent efficacy and safety studies. google.com Both in vitro and in vivo methods are employed to characterize the DMPK profile.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are a key component of preclinical DMPK studies, used to predict how readily a compound is metabolized when exposed to biological systems, such as liver microsomes or hepatocytes. These assays help estimate the compound's intrinsic clearance and half-life, providing an indication of its potential duration of action in vivo. Common in vitro systems include liver microsomes, which are particularly useful for assessing cytochrome P450-mediated phase I metabolism, and hepatocytes, which offer a more comprehensive system encompassing both phase I and phase II metabolic processes.

This compound has been reported to exhibit high metabolic stability in in vitro human liver microsomal assays.

Identification and Characterization of Preclinical Metabolic Pathways

Identifying and characterizing the metabolic pathways of a drug candidate in preclinical species is crucial for understanding its biotransformation and potential metabolite formation. This involves determining the enzymes involved in metabolism, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), and identifying the resulting metabolites. Comparative in vitro metabolism studies across different species can reveal potential differences in metabolic profiles.

Based on the available information, specific data regarding the identification and characterization of preclinical metabolic pathways solely for this compound were not identified.

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models are conducted to determine the in vivo behavior of a compound, including its absorption, distribution, metabolism, and excretion over time. chembuyersguide.comgoogle.com These studies are essential for establishing the relationship between the administered dose and the resulting systemic exposure. Various animal species are used, and the study design often involves administering the compound and collecting biological samples, such as plasma and tissue, at predetermined time points. google.com

Based on the available information, specific data regarding the pharmacokinetic profiles solely for this compound in animal models were not identified.

Analysis of Plasma and Tissue Concentrations in Preclinical Models

Analysis of plasma and tissue concentrations in preclinical animal models provides valuable information about the distribution of a compound throughout the body. By measuring the concentration of the parent compound and its metabolites in different tissues over time, researchers can assess tissue distribution patterns and identify potential sites of accumulation or high exposure. This data is crucial for understanding the compound's pharmacodynamics and potential for efficacy or toxicity in specific organs. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for the quantification of compounds in biological matrices.

Based on the available information, specific data regarding the analysis of plasma and tissue concentrations solely for this compound in preclinical models were not identified.

Half-life Determination in Preclinical Models

Information detailing the half-life of this compound in specific preclinical animal models was not found in the available search results. Preclinical pharmacokinetic studies, including half-life determination, are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal species before potential human trials. These studies typically involve administering the compound to animal subjects and measuring its concentration in biological matrices like plasma over time to determine how quickly it is eliminated from the system. The half-life (t₁/₂) is a key pharmacokinetic parameter representing the time it takes for the concentration of the drug in the plasma to reduce by half. The half-life can vary significantly depending on the animal species, the route of administration, and the dose. While general principles of half-life determination in preclinical models are well-established merckvetmanual.combiocurate.comresearchgate.net, specific data for this compound were not identified.

Preclinical Proof-of-Concept Studies

Specific data and detailed findings from preclinical proof-of-concept studies exclusively focused on this compound were not present in the consulted literature. Preclinical proof-of-concept studies are designed to provide initial evidence that a drug candidate has the intended pharmacological activity in a biological system, often using in vitro experiments or animal models of the disease or condition the drug is intended to treat researchgate.net. These studies aim to assess whether the drug can engage its target and produce a measurable biological effect that supports its potential therapeutic use. While the mechanism of action of this compound has been reported to involve the modulation of the platelet cyclooxygenase pathway, detailed experimental results from dedicated preclinical proof-of-concept studies demonstrating its efficacy in specific disease models were not found.

Synthetic Methodologies for Furofenac and Its Analogues

Strategic Approaches to Furofenac (B127343) Synthesis

The strategic approaches to synthesizing this compound typically involve the construction of the 2,3-dihydrobenzofuran (B1216630) core and the introduction of the ethyl group at the 2-position and the acetic acid side chain at the 5-position. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of related furan (B31954) and benzofuran (B130515) derivatives provides insight into potential strategies. For instance, the synthesis of furan-2-yl(phenyl)methanone derivatives has been achieved through Friedel-Crafts acylation reactions, either by reacting substituted benzene (B151609) derivatives with furoyl chloride or by reacting furan with substituted benzoyl chloride derivatives. mdpi.com These methods highlight the use of acylation to form a carbon-carbon bond between aromatic or heteroaromatic systems and a carbonyl group, a strategy that could be relevant in constructing parts of the this compound molecule.

Another relevant approach seen in the synthesis of related compounds involves the modification of existing ring systems or the formation of heterocyclic rings. The synthesis of coumaran (2,3-dihydrobenzofuran) derivatives, for example, might involve the reduction of benzofuran precursors. acs.org These examples suggest that synthetic strategies for this compound could involve building the benzofuran core through cyclization or modifying a pre-existing furan or benzene ring system.

Novel Synthetic Route Development for this compound Analogues

Developing novel synthetic routes for this compound analogues often focuses on exploring alternative reaction conditions, catalysts, and starting materials to improve efficiency, selectivity, and sustainability. Research into the synthesis of various organic compounds, including other NSAID analogues and furan derivatives, provides valuable insights into potential methodologies applicable to this compound analogues.

The synthesis of fluorinated analogues of other compounds, for instance, has explored the introduction of fluorine atoms at specific positions to potentially alter their pharmacological profiles. nih.gov This suggests that novel routes for this compound analogues might involve selective fluorination or the use of fluorinated building blocks.

Furthermore, the development of new synthetic methods for diverse chemical structures, such as those involving the transformation of biomass-derived furfurals into cyclopentanones, indicates the ongoing exploration of novel chemical reactions and starting materials that could potentially be adapted for the synthesis of furan-containing compounds like this compound analogues. nih.gov

Retrosynthetic Analysis Applied to this compound Scaffolds

Retrosynthetic analysis is a powerful technique used in organic synthesis planning, involving working backward from the target molecule to identify simpler, commercially available starting materials. scribd.comyoutube.com Applying retrosynthetic analysis to the this compound scaffold would involve disconnecting bonds in a stepwise manner to arrive at plausible precursors.

For this compound (2-ethyl-2,3-dihydro-5-benzofuranacetic acid), a retrosynthetic analysis might consider disconnections that break the bonds connecting the acetic acid side chain to the benzofuran core, or disconnections within the benzofuran ring itself. For example, a disconnection of the bond between the methylene (B1212753) group of the acetic acid side chain and the benzofuran ring would lead to a benzofuran precursor and a two-carbon synthon equivalent to the acetic acid side chain. Further disconnections could target the ethyl group or break down the benzofuran system into simpler aromatic or furan precursors.

While no specific retrosynthetic analysis of this compound was found, the application of this technique to other complex molecules, such as Fenofibrate, illustrates the process of identifying disconnections and potential synthetic routes based on known reactions. chegg.com This systematic approach allows chemists to explore multiple synthetic strategies and evaluate their feasibility based on available starting materials and known chemical transformations.

Custom Synthesis Techniques for Research-Grade this compound and Derivatives

Custom synthesis services are essential for obtaining research-grade samples of this compound and its derivatives, particularly novel analogues that are not commercially available. These services are provided by specialized contract research organizations (CROs) that offer tailored synthesis of specific chemical compounds based on customer requirements. organixinc.comchiroblock.comtarosdiscovery.comlifechemicals.com

These organizations possess expertise in advanced organic synthesis, including multi-step synthesis, heterocyclic chemistry, and asymmetric synthesis, which can be crucial for preparing complex molecules like this compound analogues. lifechemicals.com They can develop novel synthetic routes or optimize existing ones to achieve desired purity, yield, and scale. tarosdiscovery.comlifechemicals.com

Custom synthesis providers often offer a range of services, including literature and patent research to identify potential synthetic routes, process development and optimization for scalability, and stringent quality control using analytical techniques such as HPLC, GC, MS, and NMR. tarosdiscovery.com This ensures that the synthesized compounds meet the high purity standards required for research purposes. organixinc.comchiroblock.com The ability to handle hazardous substances and perform complex reactions, including those requiring specialized conditions like working in a glovebox, is also a key aspect of custom synthesis for challenging targets. tarosdiscovery.com

Custom synthesis plays a vital role in supporting research and development efforts by providing access to unique or difficult-to-synthesize compounds, enabling the exploration of new chemical space and the development of novel this compound analogues with potentially improved properties.

Structure Activity Relationship Sar and Derivative Research of Furofenac

Design and Synthesis of Furofenac (B127343) Derivatives

The design and synthesis of derivatives are central to SAR studies and the drug discovery process. This involves creating new chemical entities based on the core structure of this compound with targeted modifications aimed at altering its interaction with biological targets, improving its pharmacokinetic properties, or reducing toxicity. niscpr.res.infrontiersin.orgnih.gov

Modification of this compound Core Structures

Modification of the core structure of this compound, which contains a benzofuran (B130515) moiety, is a key strategy in developing new analogues. who.intacs.org This can involve altering the substituents on the benzofuran ring system or the attached phenylacetic acid portion. Such modifications can influence the compound's electronic distribution, lipophilicity, steric bulk, and hydrogen bonding capabilities, all of which play a crucial role in its interaction with biological targets, such as cyclooxygenase (COX) enzymes. For instance, studies on other compound classes like diarylpentanoids and diclofenac (B195802) analogues have shown that the nature and position of substituents on aromatic rings can significantly impact anti-inflammatory activity. mdpi.comnih.gov Electron-withdrawing or electron-donating groups at specific positions can either enhance or diminish activity. mdpi.comnih.gov

Synthesis of Deuterated this compound Analogues (e.g., this compound-d3)

The synthesis of deuterated analogues, such as this compound-d3, involves replacing one or more hydrogen atoms in the this compound molecule with deuterium (B1214612) (²H). smolecule.com This isotopic substitution can significantly impact the compound's metabolic fate due to the kinetic isotope effect, where bonds to deuterium are typically broken more slowly than bonds to hydrogen. resolvemass.ca Deuterated analogues are particularly valuable in pharmacokinetic and metabolic studies, allowing researchers to track the compound's absorption, distribution, metabolism, and excretion with greater precision. smolecule.com

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions using deuterated solvents like deuterium oxide (D₂O) or catalytic isotope exchange. resolvemass.cagoogle.comnih.gov These techniques allow for the selective incorporation of deuterium at specific positions within the molecule. The synthesis of this compound-d3, for example, would involve incorporating deuterium atoms at designated positions, often to study metabolic pathways susceptible to hydrogen abstraction. smolecule.com

Development of Hybrid this compound Derivatives

Hybrid derivatives are created by chemically linking this compound or a part of its structure to another pharmacologically active molecule or a moiety designed to improve specific properties. niscpr.res.injustia.comgoogle.comnih.govmdpi.com This strategy aims to develop compounds with dual mechanisms of action, improved efficacy, reduced side effects, or altered pharmacokinetic profiles. For example, hybrid molecules involving other NSAIDs have been explored to reduce gastrointestinal toxicity associated with traditional NSAIDs. niscpr.res.injustia.com

The design of hybrid this compound derivatives could involve conjugating this compound with molecules that target different aspects of the inflammatory pathway or with moieties that enhance its delivery to the site of action. The synthesis of such hybrids typically involves forming stable chemical linkages between the two parent molecules, utilizing functional groups present on each component. semanticscholar.orgniscair.res.in

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by establishing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. mdpi.comwjpsonline.comresearchgate.net QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of derivatives and optimizing their properties. wjpsonline.comnih.gov

Correlation of Molecular Descriptors with Biological Activity

QSAR analysis involves calculating various molecular descriptors that numerically represent different aspects of a molecule's structure and properties. mdpi.comdergipark.org.trresearchgate.net These descriptors can include parameters related to electronic properties, steric features, lipophilicity, and topological indices. dergipark.org.trresearchgate.net Statistical methods are then used to build a model that describes the relationship between these descriptors and the observed biological activity. mdpi.comwjpsonline.com

For compounds like this compound, relevant molecular descriptors in a QSAR analysis could include parameters describing the acidity of the carboxylic acid group, the lipophilicity of the molecule (often expressed as logP or RM values), and descriptors related to the shape and electronic distribution of the benzofuran and phenyl rings. nih.govmdpi.com The correlation established through QSAR can reveal which specific molecular features are most critical for the observed anti-inflammatory activity.

Influence of Substituent Effects on this compound Activity

QSAR analysis is particularly useful in quantifying the influence of substituent effects on biological activity. By systematically varying substituents at different positions on the this compound core and correlating the changes in structure with changes in activity, researchers can determine the optimal electronic, steric, and lipophilic properties required for potent activity. gardp.orgnih.govresearchgate.net

For example, a QSAR study might investigate how the type and position of substituents on the phenyl ring of this compound affect its ability to inhibit COX enzymes. nih.gov Findings from studies on related compounds suggest that the position and electronic nature of substituents can have a significant impact on activity. mdpi.comnih.govnih.gov QSAR models can provide mathematical relationships that describe these effects, allowing for the prediction of the activity of novel substituted this compound derivatives before their synthesis and testing.

Data from QSAR studies are often presented in tables showing the chemical structures, calculated molecular descriptors, and experimental biological activities for a series of compounds. Statistical parameters, such as correlation coefficients (R² or Q²) and standard deviations, are used to validate the predictive power of the QSAR model. nih.govplos.org

Example Data Representation (Illustrative - Specific this compound data not available in sources):

While specific QSAR data for this compound derivatives were not available in the provided search results, a typical QSAR table would present data in a format similar to the following:

| Compound | Substituent R | LogP (Calculated) | Steric Descriptor (e.g., MR) | Biological Activity (e.g., IC₅₀ µM) | Predicted Activity (QSAR Model) |

| This compound | -H | [Value] | [Value] | [Value] | [Value] |

| Derivative 1 | -CH₃ | [Value] | [Value] | [Value] | [Value] |

| Derivative 2 | -Cl | [Value] | [Value] | [Value] | [Value] |

| Derivative 3 | -OCH₃ | [Value] | [Value] | [Value] | [Value] |

Such tables, coupled with the derived QSAR equations, allow researchers to visualize the relationships between structural features and biological activity and to identify patterns that guide the design of more potent and selective this compound analogues.

Conformational Analysis and Molecular Geometry in SAR

Conformational analysis and the study of molecular geometry are integral to understanding the SAR of a compound like this compound. Molecules can exist in various conformations due to rotations around single bonds, and these different spatial arrangements can significantly impact their interaction with biological targets, such as enzymes or receptors drugdesign.orgnih.gov.

For NSAIDs, including those structurally related to this compound, the specific three-dimensional arrangement of key functional groups is critical for effective binding to the active site of COX enzymes. While specific detailed conformational analysis studies solely focused on this compound were not extensively found in the provided search results, related NSAIDs like amfenac (B1665970) have been subject to such analyses. In amfenac, conformational analysis revealed both rigid and freely rotating parts of the molecule, influencing its interaction with prostaglandin (B15479496) synthase nih.gov. The geometry of the molecule, including the angles of twist between aromatic rings and the position of the carboxylic acid group, are often highlighted as important determinants of activity for this class of compounds nih.govresearchgate.net.

The molecular geometry dictates how the compound fits into the binding pocket of the target enzyme and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that can occur. Therefore, understanding the preferred low-energy conformations and the spatial relationship between key functional groups in this compound is essential for rationalizing its activity and designing effective derivatives. Computational methods, such as semiempirical quantum-mechanical methods, are commonly employed to explore the conformational landscape and optimize molecular geometry nih.gov.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response phcog.com. For this compound analogues, pharmacophore models can be developed to represent the critical features required for COX inhibition or interaction with other potential targets.

A pharmacophore model typically consists of a set of features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged centers, arranged in a specific three-dimensional orientation. These features represent the chemical functionalities of the ligand that are crucial for binding.

While a specific pharmacophore model for this compound itself was not detailed in the search results, pharmacophore modeling has been widely applied to other classes of compounds, including other NSAIDs and compounds targeting inflammatory pathways justia.comgoogle.comresearchgate.netnih.gov. For instance, a 3D-pharmacophore study on ibuprofen (B1674241) hybrid conjugates, another NSAID class, identified two hydrophobic features and one hydrogen bonding donor as governing biological properties justia.com.

Developing a pharmacophore model for this compound analogues would involve:

Identifying a set of active this compound derivatives with known potencies.

Generating conformational ensembles for these active compounds.

Aligning the low-energy conformations to identify common chemical features and their spatial arrangement.

Validating the model using a set of inactive or less active compounds.

Such a model could then be used to virtually screen large databases of compounds to identify potential new this compound analogues with a higher probability of possessing the desired activity. It can also guide the design of novel structures by highlighting which features are essential and where modifications might be tolerated or beneficial.

Computational Approaches in Furofenac Research

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) utilizes computational software to simulate and model molecular interactions, thereby accelerating the drug discovery process. nih.govnih.gov It is broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in refining and discovering compounds like Furofenac (B127343). nih.gov

Structure-Based Drug Design (SBDD) Applied to this compound Targets

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. nih.gov For NSAIDs, the primary targets are the Cyclooxygenase (COX) enzymes, COX-1 and COX-2. SBDD aims to design molecules that can fit precisely into the active site of these enzymes to modulate their activity.

Research on related compounds illustrates this approach. For example, SBDD has been used to design derivatives of Ketoprofen, another NSAID, to act as dual inhibitors of COX and matrix metalloproteinases (MMPs) for potential use in cancer treatment. nih.gov In such studies, the crystal structures of the target enzymes are used as a template. Scientists can then design new molecules or modify existing ones (like this compound) to improve their binding affinity and selectivity, for instance, to favor inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects. nih.gov This process involves visualizing the binding pocket and identifying key amino acid residues that interact with the drug, allowing for the rational design of new chemical entities with enhanced properties. researchgate.net

Ligand-Based Drug Design (LBDD) for this compound Optimization

When the 3D structure of the target is unknown, Ligand-Based Drug Design (LBDD) becomes a valuable strategy. gardp.org This approach uses the knowledge of a set of molecules known to be active for a specific target to develop a model that relates their chemical structure to their biological activity (Structure-Activity Relationship, SAR). gardp.orgplu.mx

For this compound optimization, LBDD would involve analyzing a series of structurally similar compounds with known anti-inflammatory potencies. By comparing the chemical features of highly active molecules versus inactive ones, computational models can identify the key functional groups and structural properties required for potent COX inhibition. biosolveit.de Techniques such as pharmacophore modeling can generate a 3D arrangement of essential features that a molecule must possess to be active. This pharmacophore can then be used to screen large virtual libraries of compounds to find new potential drug candidates that match the model, or to guide the modification of the this compound scaffold to improve its activity. biosolveit.de

De Novo Drug Design for Novel this compound-like Compounds

De novo drug design is a computational technique for building novel molecular structures from scratch, often within the constraints of a target's binding site. nih.gov This method allows for the exploration of vast chemical space to create entirely new compounds that are not just variations of existing drugs. zenodo.org

In the context of this compound, a de novo design strategy would start with the binding site of a target like COX-2. nih.gov The software then "grows" molecules fragment by fragment, optimizing the structure at each step to maximize its fit and interaction with the enzyme's active site. nih.gov This approach has been successfully used to generate virtual libraries of novel, drug-like molecules with high specificity for the COX-2 isoform. nih.gov The resulting compounds, while potentially having novel chemical scaffolds, are designed to retain the necessary interactions for potent anti-inflammatory activity, offering a pathway to discover next-generation NSAIDs with improved therapeutic profiles.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic view of molecular systems, allowing researchers to study the behavior of drugs and their biological targets at an atomic level. nih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a COX enzyme) to form a stable complex. mdpi.com It is a cornerstone of SBDD, used to screen virtual compound libraries and to understand the specific interactions that stabilize the drug-target complex. researchgate.netnih.gov

In studies involving NSAIDs like Diclofenac (B195802), docking simulations have been used to characterize its binding to various targets involved in cancer metabolism and inflammation. nih.gov The simulations reveal key noncovalent interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and amino acid residues in the target's active site. nih.gov The strength of this binding is often quantified by a "docking score" or an estimated binding free energy (ΔG), which helps in ranking potential drug candidates. mdpi.com

Below is a table representing typical data obtained from molecular docking studies of NSAIDs with COX enzymes.

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Diclofenac | COX-1 | -8.5 | Arg120, Tyr355, Ser530 |

| Diclofenac | COX-2 | -9.2 | Arg120, Tyr355, Val523 |

| Ibuprofen (B1674241) | COX-2 | -7.8 | Arg120, Ser353, Tyr385 |

| Ketoprofen | COX-2 | -8.1 | Tyr355, Arg513, Val523 |

Note: The values and residues in this table are illustrative and compiled from typical findings in NSAID docking literature. nih.govresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations of this compound Systems

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations allow researchers to observe the movement and interaction of the drug-target complex over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the stability of the binding, conformational changes in the protein, and the role of solvent molecules. researchgate.netresearchgate.net

MD simulations of NSAIDs complexed with their targets are used to validate docking results and gain deeper insights into the binding stability. mdpi.com For instance, a simulation can confirm whether the key hydrogen bonds identified in docking are maintained over a period of nanoseconds. nih.gov Analysis of the simulation trajectory can reveal the flexibility of different parts of the protein upon drug binding and calculate binding free energies with higher accuracy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). mdpi.com These studies are crucial for understanding the dynamic nature of drug-receptor interactions and ensuring that a designed compound will form a stable and lasting complex with its target. researchgate.net

The following table outlines typical parameters used in an MD simulation study of a drug-protein complex.

| Parameter | Value/Description | Purpose |

| Software | AMBER, GROMACS | To run the simulation |

| Force Field | FF14SB, OPLS | To describe the physics of the atoms |

| Simulation Time | 100-300 nanoseconds | To observe dynamic behavior |

| Temperature | 300-310 K | To mimic physiological conditions |

| Pressure | 1 atm | To mimic physiological conditions |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess stability and interactions |

Note: This table represents a typical setup for MD simulations as found in the literature. nih.govmdpi.com

Virtual Screening Methodologies for this compound Discovery

Virtual screening (VS) represents a pivotal computational strategy in contemporary drug discovery, enabling the rapid assessment of large chemical libraries to identify promising lead compounds. nih.gov While specific applications of virtual screening for the discovery of this compound have not been extensively detailed in publicly available research, the methodologies employed for other non-steroidal anti-inflammatory drugs (NSAIDs) targeting the cyclooxygenase (COX) enzymes provide a clear framework for its potential application. nih.govnih.govnih.gov

The discovery of novel analogs of this compound or compounds with similar mechanisms of action could hypothetically be pursued through two primary virtual screening strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS)

SBVS relies on the known three-dimensional structure of the biological target, in this case, the COX-1 and COX-2 enzymes. mdpi.com The process involves docking a library of virtual compounds into the active site of the enzyme to predict their binding affinity and orientation. nih.govtandfonline.com For this compound, which is known to inhibit COX enzymes, SBVS could be employed to screen vast compound databases for molecules that exhibit favorable interactions with the enzyme's active site, potentially leading to the discovery of more potent or selective inhibitors. nih.govnih.gov

A hypothetical SBVS workflow for this compound discovery could involve:

Target Preparation: Utilizing the crystal structures of COX-1 and COX-2.

Library Screening: Docking compounds from commercially available or proprietary databases.

Scoring and Ranking: Using scoring functions to rank compounds based on their predicted binding energies.

Post-processing and Filtering: Applying filters for drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates for experimental testing. nih.gov

Below is a hypothetical data table illustrating the type of results that might be generated from an SBVS campaign to identify novel COX-2 inhibitors with a this compound-like scaffold.

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |

| ZINC12345678 | -10.5 | 0.25 | Arg120, Tyr385, Ser530 |

| ZINC87654321 | -9.8 | 0.78 | Arg120, Val523, Ser530 |

| This compound (Reference) | -8.5 | 1.5 | Arg120, Tyr385 |

| Candidate_001 | -11.2 | 0.15 | Arg120, Tyr385, Val523 |

| Candidate_002 | -10.9 | 0.20 | Arg120, Ser530 |

This is a hypothetical table for illustrative purposes.

Ligand-Based Virtual Screening (LBVS)

In the absence of a high-resolution crystal structure of the target, LBVS methodologies can be employed. These approaches utilize the chemical structure of a known active ligand, such as this compound, to identify other molecules with similar properties. mdpi.com Common LBVS methods include similarity searching and pharmacophore modeling.

Similarity Searching: This involves screening databases for molecules with structural similarity to this compound, based on the principle that structurally similar molecules are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for biological activity. A pharmacophore model could be developed based on the structure of this compound and other known COX inhibitors to search for novel compounds that fit this model.

Application of Machine Learning (ML) and Artificial Intelligence (AI) in this compound Design

Machine learning (ML) and artificial intelligence (AI) are transforming the landscape of drug design and discovery by enabling the analysis of vast and complex datasets to predict molecular properties and guide the design of new therapeutic agents. nih.govnih.gov While specific ML/AI models for this compound are not documented in the available literature, the application of these technologies to NSAIDs and other small molecules provides a clear blueprint for their potential use in this compound research. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary application of ML in drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR model could be developed using a dataset of this compound analogs and their corresponding COX inhibitory activities. nih.govresearchgate.net Such a model could then be used to predict the activity of newly designed, hypothetical this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Predictive Modeling of ADMET Properties

Beyond predicting biological activity, ML models are increasingly used to forecast the ADMET properties of drug candidates. nih.gov Early prediction of properties such as solubility, permeability, metabolic stability, and potential toxicity can significantly reduce the attrition rate of drug candidates in later stages of development. For this compound, ML models could be trained on large datasets of existing drugs to predict its ADMET profile and to guide the design of analogs with improved pharmacokinetic and safety profiles.

De Novo Drug Design

Generative AI models represent a cutting-edge approach in drug discovery, capable of designing entirely new molecules with desired properties. nih.gov These models can be trained on vast chemical spaces and biological data to generate novel molecular structures that are predicted to be active against a specific target, such as COX-2, while also possessing favorable drug-like properties. In the context of this compound, a generative model could be used to design novel chemical entities that retain the key pharmacophoric features of this compound but have improved potency, selectivity, or ADMET characteristics.

The following table illustrates the potential application of various ML models in the design and development of this compound analogs.

| Machine Learning Model | Application in this compound Design | Potential Outcome |

| Random Forest | QSAR modeling to predict COX-2 inhibitory activity of new this compound analogs. | Prioritization of potent this compound derivatives for synthesis. |

| Support Vector Machine | Classification of compounds as likely to have good oral bioavailability. | Selection of this compound analogs with improved pharmacokinetic profiles. |

| Graph Neural Networks | Prediction of binding affinity to COX-1 and COX-2. | Design of this compound analogs with enhanced selectivity for COX-2. |

| Generative Adversarial Networks (GANs) | De novo design of novel anti-inflammatory agents with this compound-like scaffolds. | Discovery of novel chemical entities with optimized properties. |

This is a hypothetical table for illustrative purposes.

Advanced Analytical Methodologies for Furofenac Characterization in Research

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of Furofenac (B127343) from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, offering high sensitivity and selectivity. Method development for this compound typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength.

A common approach utilizes a reversed-phase C18 column as the stationary phase chemicalbook.comchemicalbook.com. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of buffers or acids to control pH and improve peak shape chemicalbook.comchemicalbook.com. For instance, a mobile phase comprising acetonitrile and 0.05 M orthophosphoric acid at pH 2.0 in a ratio of 65:35 v/v has been reported for the analysis of similar compounds, employing a C18 column . Flow rates are typically in the range of 1.0 to 1.5 mL/min mdpi.comijpsnonline.com. UV detection is commonly used, with detection wavelengths often set around 220 nm or 276 nm, depending on the specific method and matrix chemicalbook.commedcraveonline.commdpi.comijpsnonline.com.

Method validation is essential to ensure the reliability and accuracy of the developed HPLC method. Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) banglajol.infonih.gov. Linearity is established by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (r²), which should be close to 1 banglajol.infonih.gov. Accuracy is evaluated by analyzing samples with known concentrations and calculating the percentage recovery nih.gov. Precision is assessed by analyzing replicate samples and determining the relative standard deviation (RSD) banglajol.infonih.gov. LOD and LOQ represent the lowest concentrations that can be detected and quantified reliably, respectively banglajol.info.

Table 1 provides an example of typical parameters that might be used in an HPLC method for this compound, based on methods for similar compounds.

| Parameter | Typical Value/Description | Source Example (for similar compounds) |

| Stationary Phase | C18 column | chemicalbook.com |

| Mobile Phase | Acetonitrile:Water/Buffer | chemicalbook.com |

| Mobile Phase Ratio | Variable (e.g., 65:35 v/v) | |

| Flow Rate | 1.0 - 1.5 mL/min | mdpi.comijpsnonline.com |

| Detection | UV | chemicalbook.commedcraveonline.commdpi.comijpsnonline.com |

| Wavelength (λmax) | ~220 nm, ~276 nm or ~282 nm | chemicalbook.commedcraveonline.commdpi.comijpsnonline.comfishersci.com |

| Injection Volume | Typically 10-25 µL | mdpi.comnih.gov |

| Run Time | Variable (e.g., 5-10 minutes) | ijpsnonline.comnih.gov |

Table 2 illustrates typical validation parameters and acceptable ranges based on ICH guidelines and reported methods.

| Validation Parameter | Acceptance Criteria (Typical) | Source Example (for similar compounds) |

| Linearity (r²) | > 0.995 | banglajol.infonih.gov |

| Accuracy (% Recovery) | 98-102% | nih.gov |

| Precision (% RSD) | < 2% (for most applications) | banglajol.infonih.gov |

| LOD | Low (method dependent) | banglajol.info |

| LOQ | Low (method dependent) | banglajol.info |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, particularly in complex matrices like biological samples, due to its high sensitivity and specificity researchgate.net. LC-MS/MS combines the separation capabilities of LC with the detection and identification power of MS/MS.

In LC-MS/MS applications for this compound, sample preparation is often a critical step, especially for biological matrices such as human plasma researchgate.net. Techniques like protein precipitation are commonly employed to remove interfering substances researchgate.net. Chromatographic separation is typically performed using a reversed-phase column, similar to HPLC, often a C18 column researchgate.netupi.edu. The mobile phase usually consists of a mixture of organic solvents (e.g., acetonitrile or methanol) and water, often with volatile buffers or additives like formic acid to facilitate ionization upi.edumsu.edu.

Detection and quantification are achieved using tandem mass spectrometry (MS/MS), often in multiple reaction monitoring (MRM) mode researchgate.net. This involves selecting specific precursor ions and monitoring their fragmentation into characteristic product ions. This highly selective detection minimizes interference from the matrix. For this compound, specific m/z transitions would be monitored, corresponding to the parent ion and its fragments. The use of internal standards, such as isotopically labeled this compound or a structurally similar compound, is common in LC-MS/MS methods for improved accuracy and precision msu.edu. LC-MS/MS methods have demonstrated low limits of quantification (e.g., 1 ng/mL in plasma for similar compounds) and good precision and accuracy in biological matrices msu.edu.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a useful technique for the structural elucidation of this compound by identifying the characteristic functional groups present in the molecule nih.govmedcraveonline.com. When this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in absorption bands at corresponding wavenumbers.

Key functional groups in this compound, such as the carboxylic acid group, the benzofuran (B130515) ring, and alkyl chains, give rise to characteristic absorption peaks in the IR spectrum. For example, the O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected around 1700-1750 cm⁻¹ revistadechimie.ro. Aromatic C=C stretching vibrations are usually observed in the 1450-1650 cm⁻¹ region. C-H stretching vibrations from alkyl and aromatic groups appear in the 2800-3100 cm⁻¹ range. Other vibrations, such as C-O stretching from the furan (B31954) ring and C-C stretching, also contribute to the spectrum, providing a unique fingerprint for this compound nih.govmedcraveonline.com. Analysis of the positions and intensities of these peaks allows for confirmation of the presence of these functional groups and aids in structural verification.

UV-Visible Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a quantitative technique used to determine the concentration of this compound in solution by measuring its absorption of UV or visible light chemicalbook.commedcraveonline.com. Compounds with chromophores, such as aromatic rings and carbonyl groups present in this compound, absorb UV-Vis light at specific wavelengths.

The UV-Vis spectrum of this compound typically exhibits absorption maxima (λmax) in the UV region, often around 220 nm or 225 nm, corresponding to electronic transitions within the molecule's chromophores chemicalbook.commedcraveonline.com. Another absorption maximum might be observed around 276 nm or 282 nm ijpsnonline.comfishersci.com. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution, according to the Beer-Lambert Law. This relationship is used to create a calibration curve by measuring the absorbance of standard solutions of known concentrations. The concentration of this compound in unknown samples can then be determined from this calibration curve fishersci.comwho.int. UV-Vis spectrophotometry is often used as the detection method in HPLC for quantifying this compound chemicalbook.commedcraveonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive technique for confirming the structure of this compound and providing detailed information about the arrangement of atoms within the molecule nih.govrevistadechimie.ro. NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.

In ¹H NMR spectroscopy, the signals (peaks) correspond to the different types of protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) indicates the number of neighboring protons nih.govrevistadechimie.ro. The integration of the signal is proportional to the number of protons giving rise to that signal. For this compound, characteristic signals would be observed for the protons on the aromatic ring, the methylene (B1212753) groups, the ethyl group, and the carboxylic acid proton nih.gov.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a signal in the ¹³C NMR spectrum revistadechimie.ro. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Analysis of the chemical shifts and multiplicities (in coupled spectra) in the ¹H and ¹³C NMR spectra of this compound allows for unambiguous confirmation of its chemical structure nih.govrevistadechimie.ro.

Diffraction and Thermal Analysis

Diffraction and thermal analysis techniques provide valuable insights into the crystalline structure, phase behavior, and thermal transitions of chemical compounds. These methods are fundamental in preformulation studies and solid-state characterization in pharmaceutical research.

X-Ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a non-destructive analytical technique widely used to determine the crystalline structure of materials, including pharmaceutical solids. wisdomlib.orgresearchgate.neteuropa.eu By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice of a sample, researchers can identify different crystalline phases, determine unit cell parameters, assess crystallinity, and evaluate preferred orientation or texture. wisdomlib.orgeuropa.eu Each crystalline substance produces a unique XRD pattern, acting as a fingerprint for identification. europa.eu

While XRD is a standard technique for characterizing the solid form of drug substances, specific detailed XRD patterns or analyses for this compound were not available in the consulted literature. However, for a crystalline compound like this compound, an XRD study would typically involve obtaining a powder XRD pattern and comparing it to a reference database for identification or analyzing peak positions and intensities to understand its crystal structure and polymorphism, if applicable. The presence of sharp, well-defined peaks in an XRD pattern indicates a crystalline material, while a broad halo suggests an amorphous form. wjpsonline.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. who.inticdd.comglobalresearchonline.net This technique is invaluable for studying thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions. who.inticdd.comglobalresearchonline.net

For a compound like this compound, DSC analysis would typically involve heating the sample and observing endothermic or exothermic events corresponding to processes like melting or degradation. The melting point, indicated by an endothermic peak, is a key thermal property. DSC can also provide information about the purity of a crystalline compound; impurities can broaden the melting peak and lower the melting point. nih.gov The glass transition temperature (Tg), observed as a step change in the heat flow baseline, is characteristic of amorphous materials. wjpsonline.comeurachem.org

Specific DSC thermograms or detailed thermal analysis data for this compound were not found in the reviewed sources. In a typical research setting, DSC would be used to determine this compound's melting point, assess its thermal stability, and investigate potential polymorphism or interactions with excipients in formulations by observing changes in thermal events compared to the pure compound.

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended use. eurachem.orgjneonatalsurg.commdpi.com This involves evaluating various performance characteristics to ensure the accuracy, reliability, and consistency of the results obtained in research applications. eurachem.orgmdpi.com The International Conference on Harmonisation (ICH) guidelines, particularly ICH Q2(R1), provide a framework for validating analytical methods. wjpsonline.comjneonatalsurg.comcampilab.by

Assessment of Linearity and Detection Limits

Linearity is a measure of an analytical method's ability to yield test results that are directly proportional to the concentration of the analyte within a defined range. wjpsonline.comeurachem.orgmdpi.com It is typically assessed by analyzing a series of solutions at different concentrations and plotting the instrument response versus the analyte concentration to generate a calibration curve. eurachem.orgmdpi.com The linearity is evaluated by the correlation coefficient, y-intercept, and slope of the regression line. mdpi.comnih.gov

The detection limit (LOD) is the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified with acceptable accuracy and precision. wjpsonline.comeurachem.orgmdpi.com The quantitation limit (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. wjpsonline.commdpi.com These limits are crucial for methods used to detect and quantify low levels of a compound, such as impurities or residues. wjpsonline.com LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. mdpi.comnih.gov

While the principles of assessing linearity and detection limits are well-established and would be applied to an analytical method for this compound, specific data from such validation studies for this compound were not found in the provided search results.

Evaluation of Accuracy and Precision

Accuracy expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. wjpsonline.comeurachem.org It is often assessed by analyzing samples with known concentrations of the analyte, such as spiked placebo samples or reference standards, and calculating the percentage recovery. wjpsonline.comicdd.com Accuracy should be evaluated across the entire range of the method. wjpsonline.com

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wjpsonline.comeurachem.org It is typically evaluated at different levels: repeatability (intra-assay precision, analyzing replicates by the same analyst using the same equipment over a short period), intermediate precision (within-laboratory variations, involving different analysts, equipment, or days), and reproducibility (inter-laboratory precision, assessed in collaborative studies). wjpsonline.com Precision is usually expressed as the relative standard deviation (RSD) or variance.

Specific data on the accuracy and precision obtained during the validation of an analytical method for this compound were not available in the consulted literature. However, for any validated method for this compound, data demonstrating acceptable recovery percentages and low RSD values across different concentration levels and conditions would be required.

Robustness and Reproducibility Studies

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. wjpsonline.comeurachem.org It provides an indication of the method's reliability during normal usage. wjpsonline.com Typical variations studied in robustness testing include changes in mobile phase composition, flow rate, column temperature, and detection wavelength in chromatographic methods.

Reproducibility expresses the precision between laboratories and is typically assessed in collaborative studies, often for method standardization, such as for inclusion in pharmacopoeias. wjpsonline.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Furofenac, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin with a literature review to identify peer-reviewed protocols (e.g., solvent systems, catalysts, temperature ranges). Compare yields and purity metrics across studies using HPLC or NMR validation . For reproducibility, document deviations (e.g., impurity profiles under varying pH) and apply statistical tools (ANOVA) to assess significance.

- Data Presentation : Tabulate synthesis parameters (e.g., solvent, time, yield) from ≥3 studies, noting outliers and trends. Use footnotes to explain discrepancies in purity assays .

Q. Which in vitro assays are validated for assessing this compound’s anti-inflammatory activity, and what are their limitations?

- Methodological Answer : Prioritize assays aligned with this compound’s mechanism (e.g., COX-1/2 inhibition, NF-κB luciferase reporter systems). Validate using positive controls (e.g., indomethacin) and report IC₅₀ values with 95% confidence intervals. Address limitations (e.g., cell line specificity) by cross-referencing results with primary human cell models .

Q. How can researchers standardize pharmacokinetic studies for this compound across animal models?

- Methodological Answer : Use a standardized dosing regimen (mg/kg) and sampling schedule (plasma/tissue collection times). Employ LC-MS/MS for quantification, ensuring calibration curves cover expected concentration ranges. Normalize data to body weight and metabolic rates, and compare AUC and Cₘₐₓ values across species .

Advanced Research Questions

Q. How should a dose-response study be designed to evaluate this compound’s efficacy-toxicity balance in chronic inflammatory models?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to select doses spanning therapeutic to toxic ranges. Use longitudinal biomarkers (e.g., serum cytokines, liver enzymes) and histological endpoints. Incorporate survival analysis for toxicity thresholds and Bayesian modeling to predict optimal dosing .

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound’s COX-2 inhibition across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables (e.g., enzyme source, assay temperature). Replicate conflicting experiments under controlled conditions, isolating one variable at a time. Apply principal contradiction analysis to determine if discrepancies arise from methodological differences (e.g., recombinant vs. native enzymes) or statistical noise .

- Data Presentation : Create a comparative table of IC₅₀ values, highlighting assay conditions and statistical power. Use forest plots to visualize heterogeneity .

Q. How can computational modeling predict this compound’s off-target interactions while minimizing false positives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with high-resolution protein structures (PDB IDs) and validate predictions via SPR binding assays. Apply machine learning (e.g., Random Forest) to filter false positives by training on known ligand-receptor datasets. Cross-validate with in vitro panels (e.g., kinase profiling) .

Methodological Guidelines

- Data Contradiction Analysis : Follow iterative qualitative analysis to identify confounding variables (e.g., batch effects, instrument calibration). Use triangulation with orthogonal methods (e.g., Western blot vs. ELISA) to confirm findings .

- Ethical Compliance : For human tissue studies, obtain IRB approval and document consent protocols. Reference the PICO framework (Population, Intervention, Comparison, Outcome) to align hypotheses with ethical guidelines .

- Table/Figure Standards : Number tables with Roman numerals and figures with Arabic numerals. Ensure self-explanatory captions and footnote statistical tests (e.g., *p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.